molecular formula C12H11Cl2N3S B14911961 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine

2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine

Cat. No.: B14911961
M. Wt: 300.2 g/mol
InChI Key: GDVVLQIKOJVFJZ-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group and a methyl group, making it a valuable molecule for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-methylpyrimidin-4-amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as acylation, hydrolysis, washing, distillation, and crystallization .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the recycling of by-products to improve the overall efficiency and sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine compounds. These products can be further utilized in different chemical and biological applications .

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, it may act as an antimicrobial agent by disrupting the cell membrane or interfering with protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both a dichlorobenzylthio group and a methyl group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11Cl2N3S

Molecular Weight

300.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C12H11Cl2N3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H2,15,16,17)

InChI Key

GDVVLQIKOJVFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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